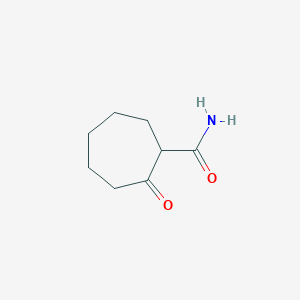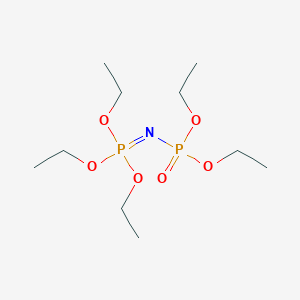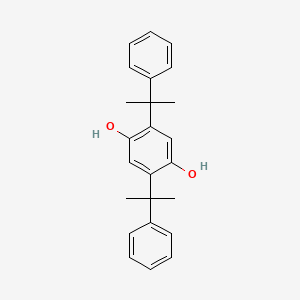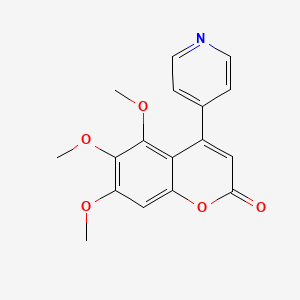
Phenyl(6-phenyl-3,4-dihydro-2h-pyran-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl(6-phenyl-3,4-dihydro-2H-pyran-2-yl)methanone is an organic compound that belongs to the class of pyran derivatives This compound is characterized by a phenyl group attached to the 6-position of a 3,4-dihydro-2H-pyran ring, with a methanone group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(6-phenyl-3,4-dihydro-2H-pyran-2-yl)methanone can be achieved through several methods. One common approach involves the reaction of 3,4-dihydro-2H-pyran with phenylmagnesium bromide, followed by oxidation with a suitable oxidizing agent such as pyridinium chlorochromate (PCC). Another method involves the use of a Grignard reagent, such as phenylmagnesium chloride, to react with 3,4-dihydro-2H-pyran-2-one, followed by acidification to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl(6-phenyl-3,4-dihydro-2H-pyran-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as PCC or potassium permanganate.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: PCC, potassium permanganate
Reduction: LiAlH4, NaBH4
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Substituted pyran derivatives
Applications De Recherche Scientifique
Phenyl(6-phenyl-3,4-dihydro-2H-pyran-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of Phenyl(6-phenyl-3,4-dihydro-2H-pyran-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and functional groups. Detailed studies on its molecular interactions and binding affinities are essential to understand its precise mechanism of action .
Comparaison Avec Des Composés Similaires
Phenyl(6-phenyl-3,4-dihydro-2H-pyran-2-yl)methanone can be compared with other similar compounds, such as:
3,4-Dihydro-2H-pyran-2-one: A structurally related compound with similar reactivity but different functional groups.
6-Phenyl-3,4-dihydro-2H-pyran-2-one: Another analog with a phenyl group at the 6-position but lacking the methanone group.
Phenyl(2,5,6-triphenyl-3,4-dihydro-2H-pyran-2-yl)methanone: A more complex derivative with additional phenyl groups, exhibiting unique chemical properties.
Propriétés
Numéro CAS |
6337-36-6 |
|---|---|
Formule moléculaire |
C18H16O2 |
Poids moléculaire |
264.3 g/mol |
Nom IUPAC |
phenyl-(6-phenyl-3,4-dihydro-2H-pyran-2-yl)methanone |
InChI |
InChI=1S/C18H16O2/c19-18(15-10-5-2-6-11-15)17-13-7-12-16(20-17)14-8-3-1-4-9-14/h1-6,8-12,17H,7,13H2 |
Clé InChI |
PPIMDAAFCHEXEO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC(=C1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,3,6,8,11,13,16,18-Octazatricyclo[16.2.2.28,11]tetracosane-4,5,14,15-tetrathione](/img/structure/B14741949.png)
![Ethyl {4-[2,3-bis(morpholin-4-yl)-3-phenylpropanoyl]phenyl}carbamate](/img/structure/B14741952.png)
![1a,9b-dihydro-1H-cyclopropa[l]phenanthrene-1-carboxylic acid](/img/structure/B14741962.png)



![2,2,21,21-Tetraoxo-2lambda6,21lambda6-dithia-7,10,13,16,26,29,32,35-octazaheptacyclo[34.2.2.23,6.210,13.217,20.222,25.229,32]pentaconta-1(38),3(50),4,6(49),17(46),18,20(45),22,24,36,39,43-dodecaene-8,15,27,34-tetrone](/img/structure/B14741986.png)
![3,4,5-Tris[(4-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B14741995.png)
![n'-[(5-Bromofuran-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B14742002.png)
![3-[(2-Ethoxyethoxy)methoxy]prop-1-ene](/img/structure/B14742008.png)
